molecular formula C12H22ClN7O3 B15157897 2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride

2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride

Cat. No.: B15157897
M. Wt: 347.80 g/mol
InChI Key: KQULCPVKCZGOEY-UHFFFAOYSA-N
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Description

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is a complex organic compound that features both an imidazole ring and a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the guanidine group. Key steps may involve:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the guanidine group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the guanidine group can produce primary amines.

Scientific Research Applications

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the guanidine group can interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the guanidine group.

    Arginine: An amino acid with a guanidine side chain, similar in structure but lacking the imidazole ring.

    Imidazole: A simpler compound containing only the imidazole ring.

Uniqueness

(S)-2-((S)-2-Amino-3-(1H-imidazol-5-yl)propanamido)-5-guanidinopentanoic acid hydrochloride is unique due to the presence of both the imidazole ring and the guanidine group in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts.

Properties

Molecular Formula

C12H22ClN7O3

Molecular Weight

347.80 g/mol

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C12H21N7O3.ClH/c13-8(4-7-5-16-6-18-7)10(20)19-9(11(21)22)2-1-3-17-12(14)15;/h5-6,8-9H,1-4,13H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17);1H

InChI Key

KQULCPVKCZGOEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl

Origin of Product

United States

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